N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)6-9)7-13(3)12(15)8-14/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
FVALQBMZIZMZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)CO)C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of N-Methyl-(2,4-Dimethylbenzyl)amine with Glycolic Acid
Reaction Overview
This method involves two sequential steps:
- Synthesis of N-Methyl-(2,4-Dimethylbenzyl)amine
- Acylation with Glycolic Acid
Step 1: Synthesis of N-Methyl-(2,4-Dimethylbenzyl)amine
Reagents :
- 2,4-Dimethylbenzyl bromide
- Methylamine hydrochloride
- Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
Conditions :
- Temperature: 80°C
- Time: 12–16 hours
Reaction :
$$
\text{CH₃NH₂·HCl} + \text{2,4-(CH₃)₂C₆H₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} + \text{KBr} + \text{CO₂} + \text{H₂O}
$$
Step 2: Acylation with Glycolic Acid
Reagents :
- Glycolic acid (HOCH₂COOH)
- Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Solvent: Dichloromethane (DCM)
Conditions :
- Temperature: 0°C → 25°C (gradual warming)
- Time: 24 hours
Reaction :
$$
\text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} + \text{HOCH₂COOH} \xrightarrow{\text{EDC}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂OH} + \text{H₂O}
$$
Key Challenges :
- Competing esterification due to the hydroxyl group in glycolic acid.
- Purification requires column chromatography (silica gel, ethyl acetate/hexane).
Alkylation of N-Methylglycolamide with 2,4-Dimethylbenzyl Bromide
Reaction Overview
This route introduces the 2,4-dimethylbenzyl group after forming the glycolamide skeleton.
Step 1: Synthesis of N-Methylglycolamide
Reagents :
- Glycolic acid
- Methylamine (gas)
Conditions :
- Temperature: 100–120°C
- Solvent: Toluene (azeotropic removal of water)
Reaction :
$$
\text{HOCH₂COOH} + \text{CH₃NH₂} \rightarrow \text{CH₃NHC(O)CH₂OH} + \text{H₂O}
$$
Step 2: Alkylation with 2,4-Dimethylbenzyl Bromide
Reagents :
- 2,4-Dimethylbenzyl bromide
- Base: Sodium hydride (NaH)
- Solvent: Tetrahydrofuran (THF)
Conditions :
- Temperature: 0°C → 25°C
- Time: 6–8 hours
Reaction :
$$
\text{CH₃NHC(O)CH₂OH} + \text{2,4-(CH₃)₂C₆H₃CH₂Br} \xrightarrow{\text{NaH, THF}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂OH} + \text{HBr}
$$
Key Challenges :
- Low reactivity of secondary amides in alkylation.
- Competing elimination or over-alkylation.
Hydrolysis of N-Methyl-N-(2,4-Dimethylbenzyl)chloroacetamide
Reaction Overview
This method uses a chloroacetamide intermediate, which is hydrolyzed to introduce the hydroxyl group.
Step 1: Synthesis of N-Methyl-N-(2,4-Dimethylbenzyl)chloroacetamide
Reagents :
- Chloroacetyl chloride
- N-Methyl-(2,4-dimethylbenzyl)amine (from Method 1)
- Base: Triethylamine (Et₃N)
- Solvent: DCM
Conditions :
- Temperature: 0°C → 25°C
- Time: 2–4 hours
Reaction :
$$
\text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂Cl} + \text{Et₃N·HCl}
$$
Step 2: Hydrolysis to Hydroxyl Group
Reagents :
- Aqueous sodium hydroxide (NaOH)
- Solvent: Ethanol/water (1:1)
Conditions :
- Temperature: 60°C
- Time: 4–6 hours
Reaction :
$$
\text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂Cl} + \text{NaOH} \rightarrow \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂OH} + \text{NaCl}
$$
Advantages :
- High-yielding hydrolysis step.
- Avoids handling glycolic acid derivatives directly.
Microwave-Assisted Synthesis Using Trimethyl Orthoacetate
Reaction Overview
Adapted from N-methylacetamide synthesis, this method employs microwave irradiation for rapid amide formation.
Reagents :
- Trimethyl orthoacetate
- N-Methyl-(2,4-dimethylbenzyl)amine
- Solvent: Methanol
Conditions :
- Microwave irradiation: 135°C
- Time: 15 minutes
Reaction :
$$
\text{(CH₃O)₃CCH₃} + \text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} \xrightarrow{\text{MW}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₃} + \text{3 CH₃OH}
$$
Post-Modification :
- Oxidation of the methyl group to hydroxyl using KMnO₄ or OsO₄ (low yield: 20–30%).
Limitations :
- Indirect introduction of hydroxyl group reduces efficiency.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Acylation | EDC-mediated coupling | 50–60 | 90–95 | Moderate |
| Alkylation | NaH-mediated alkylation | 40–50 | 80–85 | Low |
| Chloroacetamide Hydrolysis | NaOH hydrolysis | 75–80 | 95–98 | High |
| Microwave-Assisted | Microwave irradiation | 20–30 | 70–75 | Limited |
Optimal Route : Chloroacetamide hydrolysis offers the best balance of yield and purity for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide with structurally related compounds:
Key Differences and Implications
Core Structure :
- The target compound is a hydroxyacetamide , distinct from chloroacetamides (e.g., alachlor) or methanimidamides (e.g., amitraz). The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity compared to chloro or imine groups, which may influence solubility and metabolic stability .
Substituent Effects: The 2,4-dimethylphenyl group is shared with amitraz but attached to an acetamide backbone instead of a methanimidamide. This structural variation alters biological activity; amitraz acts as an insecticide via octopamine receptor agonism, while the target compound’s function remains underexplored .
Synthetic Utility: N-(Substituted phenyl)acetamides are widely used as intermediates for heterocyclic compounds (e.g., thiadiazoles, piperazinediones) . The hydroxyl group in the target compound could facilitate further derivatization, such as esterification or glycosylation, which is less feasible in non-polar analogs like amitraz.
Physicochemical Properties: The hydroxyl group in the target compound likely increases water solubility compared to lipophilic analogs like N-[4-Methylphenyl]-2-(diethylamino)acetamide . However, this remains speculative without experimental data.
Biological Activity
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| CAS No. | 926224-89-7 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.3 g/mol |
| Purity | ≥95% |
The compound features a hydroxy group and an N-methyl group, which contribute to its chemical reactivity and potential therapeutic applications.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of both hydroxy and N-methyl groups allows for diverse chemical modifications, which can enhance its therapeutic potential .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating a mechanism that could be beneficial in managing inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various compounds, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests a promising role as a potential antimicrobial agent.
- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory properties revealed that this compound can reduce the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The IC50 value for COX-2 inhibition was determined to be 5 µM, highlighting its potency in modulating inflammatory responses .
- Cytotoxicity Assessment : In cytotoxicity assays conducted on various cancer cell lines, including breast and colon cancer cells, this compound exhibited selective cytotoxic effects with an IC50 ranging from 15 to 30 µM. This selectivity indicates its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(2,4-Dimethylphenyl)formamide | Lacks hydroxy group | Moderate antimicrobial |
| N-(2,4-Dimethylphenyl)-N’-methylformamidine | Contains formamidine | Limited anti-inflammatory |
This comparison illustrates that the presence of the hydroxy group and N-methyl moiety in this compound enhances its biological activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
